molecular formula C6H13O3P B087102 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- CAS No. 1005-69-2

1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-

Cat. No. B087102
CAS RN: 1005-69-2
M. Wt: 164.14 g/mol
InChI Key: YXFJCUOSUYSZNS-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMDP and is synthesized through a multi-step process that involves the reaction of phosphorus trichloride with 2,2-dimethoxypropane.

Mechanism Of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- is not well understood. However, it is believed to act as a Lewis acid catalyst in organic synthesis reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- in lab experiments is its high reactivity as a Lewis acid catalyst. However, the compound has some limitations, including its low solubility in common organic solvents and its tendency to decompose at high temperatures.

Future Directions

There are several future directions for research on 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-. Some of these include:
1. Investigation of the compound's potential applications in the synthesis of phosphorus-containing compounds.
2. Development of new synthetic methods for 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-.
3. Study of the compound's mechanism of action in organic synthesis reactions.
4. Evaluation of the compound's potential as a catalyst in other chemical reactions.
5. Investigation of the compound's stability under different reaction conditions.
Conclusion
In conclusion, 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- is a chemical compound with potential applications in various scientific research fields. The compound is synthesized through a multi-step process and acts as a Lewis acid catalyst in organic synthesis reactions. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- involves several steps. Firstly, phosphorus trichloride is reacted with 2,2-dimethoxypropane to produce 1,3,2-dioxaphosphorinane, 2,2-dimethoxy-5,5-dimethyl-. This compound is then reacted with methanol to yield 1,3,2-dioxaphosphorinane, 2-methoxy-5,5-dimethyl-.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl- has potential applications in various scientific research fields. One of the primary applications is in the field of organic synthesis. The compound can be used as a reagent in organic synthesis reactions, especially in the synthesis of phosphorus-containing compounds.

properties

IUPAC Name

2-methoxy-5,5-dimethyl-1,3,2-dioxaphosphinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O3P/c1-6(2)4-8-10(7-3)9-5-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFJCUOSUYSZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(OC1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061399
Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-
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Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-

CAS RN

1005-69-2
Record name 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-
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Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-
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Record name 1,3,2-Dioxaphosphorinane, 2-methoxy-5,5-dimethyl-
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Record name 2-methoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane
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Record name 2-Methoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane
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